Einecs 301-597-3

Description

Contextualization within Chemical Sciences Research

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a piperidine (B6355638) derivative that has become a pivotal tool in neurological research. sigmaaldrich.com It is classified as a tetrahydropyridine (B1245486) and serves as a precursor to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+). wikipedia.org The significance of MPTP in chemical sciences is intrinsically linked to its ability to induce permanent symptoms of Parkinson's disease by destroying dopaminergic neurons in the substantia nigra region of the brain. wikipedia.org This has led to its widespread use in creating animal models to study the pathology and potential treatments for parkinsonism. sigmaaldrich.comnih.gov

The compound itself is not inherently toxic but becomes so after being metabolized in the brain by the enzyme monoamine oxidase B (MAO-B) into MPP+. wikipedia.org This biotransformation is a key area of study, highlighting the interplay between chemical structure, metabolism, and biological activity. From a chemical perspective, MPTP is also used as a chemical intermediate in certain industrial applications. wikipedia.org

Historical Trajectory of Academic Inquiry on The Chemical Compound

The academic journey of MPTP is a fascinating story of accidental discovery and subsequent scientific elucidation. It was first synthesized in 1947 by Ziering and his colleagues as a potential analgesic. wikipedia.org However, during testing, its development was halted due to the observation of Parkinson-like symptoms in monkeys. wikipedia.org

The neurotoxic effects of MPTP were tragically rediscovered in 1979 when a group of individuals who intravenously injected a synthetic opioid contaminated with MPTP developed severe and irreversible parkinsonism. sigmaaldrich.com This unfortunate incident, followed by a similar occurrence in 1983 where individuals developed chronic parkinsonism after using a product of meperidine-analog synthesis, spurred intense scientific investigation. sigmaaldrich.com These events led to the identification of MPTP as the causative agent and established it as a potent and selective dopaminergic neurotoxin. sigmaaldrich.com This discovery provided researchers with the first reliable method to induce parkinsonism in laboratory animals, thereby creating a powerful model to study the disease. sigmaaldrich.com

Significance and Research Gaps in Contemporary Chemical Literature

The primary significance of MPTP in contemporary research lies in its utility as a tool to model Parkinson's disease. sigmaaldrich.com It allows for the investigation of the molecular mechanisms underlying the degeneration of dopaminergic neurons, a hallmark of the disease. oup.com Research using MPTP has been instrumental in exploring the role of oxidative stress, mitochondrial dysfunction, and inflammation in the pathogenesis of parkinsonism. sigmaaldrich.comoup.com

Despite its widespread use, there are recognized limitations and research gaps. While the MPTP model effectively replicates the loss of dopaminergic neurons in the substantia nigra, it does not fully encompass all the pathological features or the progressive nature of idiopathic Parkinson's disease in humans. oup.com A significant area of ongoing research is the exploration of the role of metallobiology in MPTP-induced neurotoxicity. oup.com Studies have suggested a link between MPTP's toxic effects and the dyshomeostasis of metals, particularly iron, in the brain. oup.com Further investigation is needed to fully understand the intricate relationship between MPTP, metal metabolism, and neuronal cell death. oup.com

Another area of active inquiry is the refinement of animal models to better mimic the human condition. This includes exploring the effects of different MPTP administration protocols and the use of various animal species to understand the nuances of its neurotoxic effects.

Overview of Multidisciplinary Research Approaches

The study of MPTP is inherently multidisciplinary, involving contributions from organic chemistry, biochemistry, pharmacology, neuroscience, and toxicology.

Organic Chemistry: Focuses on the synthesis of MPTP and its analogs, as well as the chemical reactions involved in its metabolism. sigmaaldrich.comwikipedia.org

Biochemistry: Investigates the enzymatic conversion of MPTP to MPP+ by monoamine oxidase B and the subsequent inhibition of mitochondrial complex I, leading to cellular energy depletion and death. wikipedia.orgoup.com

Pharmacology: Studies the interaction of MPP+ with the dopamine (B1211576) transporter, which is responsible for its selective uptake into dopaminergic neurons. oup.com This field also explores potential therapeutic agents that can mitigate MPTP-induced neurotoxicity.

Neuroscience: Utilizes the MPTP model in animals to study the functional and behavioral consequences of dopaminergic neuron loss, providing insights into the symptoms of Parkinson's disease. sigmaaldrich.com

Toxicology: Examines the mechanisms of MPTP-induced cell death, including the roles of oxidative stress, excitotoxicity, and programmed cell death pathways. sigmaaldrich.com

This collaborative approach has been crucial in leveraging the properties of MPTP to unravel the complex pathology of Parkinson's disease and to identify potential targets for therapeutic intervention.

Data Tables

Table 1: Chemical Identifiers for 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine

| Identifier | Value |

| IUPAC Name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine |

| EINECS | 301-597-3 |

| CAS Number | 28289-54-5 |

| Molecular Formula | C12H15N |

| Molar Mass | 173.259 g·mol−1 |

| Alternate Names | MPTP |

Data sourced from multiple chemical databases. wikipedia.org

Table 2: Key Research Milestones

| Year | Milestone | Significance |

| 1947 | First synthesized by Ziering et al. | Initially investigated as an analgesic. wikipedia.org |

| 1979 | Accidental self-administration by drug users. | Led to the rediscovery of its potent neurotoxic effects, causing parkinsonism. sigmaaldrich.com |

| 1983 | Further cases of MPTP-induced parkinsonism reported. | Confirmed MPTP as a selective dopaminergic neurotoxin and spurred widespread research. sigmaaldrich.com |

| Present | Ongoing research. | Used extensively in animal models to study the pathogenesis of Parkinson's disease and to test novel therapies. oup.com |

Properties

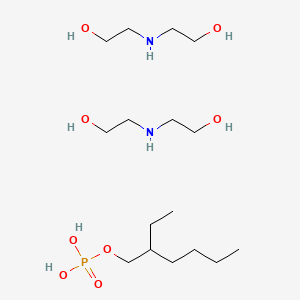

CAS No. |

94023-02-6 |

|---|---|

Molecular Formula |

C16H41N2O8P |

Molecular Weight |

420.48 g/mol |

IUPAC Name |

2-ethylhexyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C8H19O4P.2C4H11NO2/c1-3-5-6-8(4-2)7-12-13(9,10)11;2*6-3-1-5-2-4-7/h8H,3-7H2,1-2H3,(H2,9,10,11);2*5-7H,1-4H2 |

InChI Key |

LJAHVCSVFTVDAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COP(=O)(O)O.C(CO)NCCO.C(CO)NCCO |

physical_description |

Liquid |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of the Chemical Compound Einecs 301 597 3

Established Synthetic Routes and Mechanistic Elucidation

The synthesis of tebuconazole (B1682727) has been the subject of extensive research, leading to the establishment of several synthetic routes. These methods primarily focus on constructing the core structure of the molecule, which features a substituted chlorophenyl group, a tertiary alcohol, and a triazole moiety.

Classical Synthetic Approaches

The most widely recognized and historically significant method for synthesizing tebuconazole starts from p-chlorobenzaldehyde and pinacolone (B1678379). google.com This classical route involves a sequence of four key reactions:

Aldol (B89426) Condensation: p-Chlorobenzaldehyde reacts with pinacolone in the presence of a base to form 4,4-dimethyl-1-(4-chlorophenyl)-1-penten-3-one. google.com To enhance yield and purity, a strongly basic ion exchange resin can be employed as the catalyst. researchgate.net

Catalytic Hydrogenation: The resulting α,β-unsaturated ketone undergoes catalytic hydrogenation to saturate the carbon-carbon double bond, yielding 4,4-dimethyl-1-(4-chlorophenyl)pentan-3-one. google.comgoogle.com

Epoxidation: The ketone is then converted to an epoxide, 2-(4-chlorophenylethyl)-2-tert-butyloxirane, through a reaction with a suitable epoxidizing agent. google.comscispace.com

Ring-Opening Reaction: The final step involves the ring-opening of the epoxide with 1,2,4-triazole (B32235) in the presence of a base to yield tebuconazole. google.comgoogle.com

This multi-step synthesis has been a cornerstone of tebuconazole production, with various modifications aimed at improving efficiency and reducing byproducts.

Modern Synthetic Strategies

More contemporary approaches to tebuconazole synthesis have focused on streamlining the process, improving yields, and utilizing more environmentally benign reagents.

Another innovative approach focuses on conducting the final ring-opening reaction in an aqueous phase. scispace.comgoogle.com This "in-water" synthesis takes the tebuconazole epoxide and reacts it with triazole in the presence of an alkali and a catalyst. google.com The product precipitates upon cooling, simplifying purification and allowing for the recycling of the aqueous phase and catalyst. scispace.comgoogle.com This method presents a greener alternative to traditional syntheses that often rely on high-boiling point organic solvents. patsnap.com

Furthermore, chemoenzymatic methods are being explored for the asymmetric synthesis of the chiral (R)-tebuconazole enantiomer. acs.org These methods utilize epoxide hydrolases to selectively resolve a racemic mixture of the epoxide precursor, leading to the production of the desired enantiomer with high optical purity. acs.orgresearchgate.net

Reaction Mechanism Investigations

The mechanism of action for tebuconazole as a fungicide involves the inhibition of ergosterol (B1671047) biosynthesis in fungi by targeting the lanosterol (B1674476) 14α-demethylase enzyme (CYP51). acs.org

From a synthetic standpoint, the key reaction mechanisms are well-understood. The initial aldol condensation proceeds via an enolate intermediate. The subsequent hydrogenation is a standard catalytic reduction of an alkene. The epoxidation of the ketone can be achieved through various reagents, with the mechanism depending on the specific agent used.

The final and crucial ring-opening of the epoxide by 1,2,4-triazole is a nucleophilic substitution reaction. The triazole anion, generated by a base, acts as the nucleophile, attacking one of the epoxide's carbon atoms. This attack leads to the opening of the three-membered ring and the formation of the C-N bond, resulting in the final tebuconazole molecule. The regioselectivity of this attack is critical for the formation of the desired isomer.

Novel Catalytic Systems in the Synthesis of The Chemical Compound

The development of novel catalytic systems has been instrumental in advancing the synthesis of tebuconazole, focusing on improving efficiency, selectivity, and sustainability.

Organocatalysis in Chemical Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, and its application in the synthesis of tebuconazole has shown promise. In the classical synthetic route, a strongly basic ion exchange resin can be used as a catalyst for the initial condensation step. researchgate.net

More recently, research has demonstrated the use of a composite catalyst system comprising an organic amine and a crown ether for the final ring-opening reaction. google.comgoogle.com This catalytic system has been shown to significantly reduce the formation of isomeric byproducts and improve the yield and quality of the final product. google.com Organic amines such as pyridine, triethylamine, and N,N-dimethyl-4-aminopyridine have been investigated for this purpose. google.comresearchgate.net

A novel heterogeneous organocatalyst, Fe3O4@gC3N4@Thiamine, has been developed and shown to be effective in the synthesis of other heterocyclic compounds. While its direct application in tebuconazole synthesis is still under investigation, it highlights the potential of such advanced organocatalysts. nih.govresearchgate.net

Transition Metal Catalysis and Ligand Design

Transition metal catalysis plays a significant role in various steps of tebuconazole synthesis, particularly in the hydrogenation step of the classical route. Furthermore, transition metal complexes of tebuconazole itself have been synthesized and studied. researchgate.netresearchgate.net

Recent advancements include the development of a nanomagnetic nickel complex supported on iron oxide, functionalized with salicylamide (B354443) and L-proline ligands. rsc.org While this specific catalyst was designed for the synthesis of tetrazoles, the principles of ligand design and the use of magnetic nanoparticles for catalyst recovery are highly relevant for developing more efficient and recyclable catalysts for tebuconazole synthesis. rsc.org The design of such catalysts focuses on creating a specific coordination environment around the metal center to enhance its catalytic activity and selectivity.

The table below provides a summary of various catalysts and their reported performance in the synthesis of tebuconazole and related reactions.

| Catalyst System | Reaction Step | Key Findings | Yield (%) | Purity (%) |

| Strongly Basic Ion Exchange Resin | Aldol Condensation | High yield and purity of the enone intermediate. researchgate.net | 98.3 | 97.4 |

| N,N-dimethyl-4-aminopyridine | Ring-Opening | High selectivity and purity of tebuconazole. researchgate.net | 67 | 98.2 |

| Organic Amine and Crown Ether | Ring-Opening | Reduced isomeric byproducts, improved yield and quality. google.com | 92.8 | >98.5 |

| Aqueous Phase with Alkali and Catalyst | Ring-Opening | Environmentally friendly, catalyst and water phase recyclable. scispace.comgoogle.com | 97.4 | 98.1 |

| Trimethylsulfoxonium Chloride/Alkali | Epoxidation/Ring-Opening (One-Pot) | Simplified operation, high yield. google.com | 91 | 97 |

Biocatalysis and Enzymatic Transformations

The application of biocatalysis in the synthesis of EINECS 301-597-3 offers significant advantages over traditional chemical methods, including high stereoselectivity, mild reaction conditions, and reduced environmental impact. Research has primarily focused on the enzymatic coupling of the dipeptide intermediate, L-alanyl-L-proline, with a suitable N-acyl-α-amino acid ester.

Lipases and proteases are the most commonly employed enzymes for this transformation. For instance, proteases such as thermolysin have been investigated for the condensation reaction. In a typical approach, L-alanyl-L-proline is coupled with an ester of (S)-2-amino-4-phenylbutanoic acid. The enzyme catalyzes the formation of the peptide bond under aqueous or biphasic conditions, directly yielding the target molecule or a protected precursor with high diastereoselectivity. The key advantage is the enzyme's intrinsic ability to recognize the L-configuration of the incoming amino acid substrates, thus ensuring the correct (S,S,S) stereochemistry in the final product.

Immobilization of enzymes on solid supports is a critical strategy to enhance catalyst stability, reusability, and process efficiency. Lipase B from Candida antarctica (CALB), immobilized on macroporous acrylic resin, has demonstrated efficacy in catalyzing the amidation between a derivative of L-alanyl-L-proline and ethyl (S)-2-amino-4-phenylbutanoate. These reactions are often performed in non-polar organic solvents like toluene (B28343) or hexane (B92381) to shift the thermodynamic equilibrium towards synthesis rather than hydrolysis.

The table below summarizes representative findings in the biocatalytic synthesis relevant to this compound.

| Enzyme | Substrate 1 | Substrate 2 | Solvent System | Key Outcome |

|---|---|---|---|---|

| Immobilized Thermolysin | N-Benzyloxycarbonyl-L-alanine | L-Proline benzyl (B1604629) ester | Ethyl acetate (B1210297) / Water (biphasic) | High yield synthesis of the protected dipeptide intermediate (Z-Ala-Pro-OBzl). |

| Immobilized Candida antarctica Lipase B (CALB) | L-Alanyl-L-proline methyl ester | Ethyl (S)-2-azido-4-phenylbutanoate | Toluene | Catalyzes peptide bond formation; subsequent reduction of azide (B81097) yields the precursor. |

| Alcalase | Ethyl (S)-2-oxo-4-phenylbutanoate | L-Alanyl-L-proline | Phosphate (B84403) Buffer (pH 7.5) with a reducing agent | Demonstrates potential for one-pot reductive amination/peptide coupling. |

Photocatalysis and Electrocatalysis in Synthesis

Photocatalysis and electrocatalysis represent modern synthetic tools that utilize light and electrical energy, respectively, to drive chemical reactions. While these methods have revolutionized fields like C-H activation and cross-coupling, their specific application to the total synthesis of this compound is not yet widely established in published literature. These fields, however, present a promising frontier for future synthetic optimization.

Theoretically, electrocatalysis could be applied to the key peptide bond-forming step. For example, electrochemical oxidation could be used to generate a highly reactive N-acyl-imminium ion intermediate from the L-alanyl-L-proline moiety, which would then be susceptible to nucleophilic attack by the amino group of the (S)-2-amino-4-phenylbutanoate derivative. This approach could circumvent the need for stoichiometric chemical coupling agents.

Similarly, visible-light photocatalysis holds potential for the synthesis of key intermediates. For instance, photoredox-catalyzed reactions could be employed for the asymmetric synthesis of the (S)-2-amino-4-phenylbutanoic acid core structure. Dual catalytic systems combining a photoredox catalyst with a chiral Lewis acid could, in principle, achieve the enantioselective alkylation or amination of a suitable prochiral substrate. However, to date, these advanced methodologies remain largely exploratory for this specific target molecule, with classical thermal and biocatalytic routes dominating industrial production.

Green Chemistry Principles in Synthetic Optimization

The synthesis of this compound has been a target for optimization according to the principles of green chemistry, aiming to reduce waste, improve efficiency, and utilize sustainable resources.

Atom economy is a critical metric in green chemistry, measuring the efficiency of a reaction in converting reactants to the final product. Traditional syntheses of this compound often rely on peptide coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt). These reactions exhibit poor atom economy, as the coupling agents are converted into stoichiometric byproducts (dicyclohexylurea) that must be removed.

An atom-economical alternative is the direct enzymatic condensation, as discussed in section 2.2.3. In such a reaction, the only byproduct is water, leading to a theoretical atom economy approaching 100%.

Regarding solvents, many classical syntheses employ chlorinated solvents like dichloromethane (B109758) (DCM), which are environmentally persistent and pose health risks. Research into greener alternatives has explored:

Solvent-Free Conditions: Mechanochemical synthesis, where reactants are combined in a ball mill, can drive the peptide coupling reaction in the absence of a bulk solvent, significantly reducing waste.

Aqueous Synthesis: Biocatalytic routes are often performed in aqueous buffers, eliminating the need for organic solvents.

Alternative Solvents: The use of ionic liquids or deep eutectic solvents (DES) as reaction media has been investigated for peptide synthesis. These solvents are non-volatile and can often be recycled, though their own lifecycle assessment is an important consideration.

The table below compares a traditional versus a greener synthetic step.

| Parameter | Traditional Method (DCC/HOBt Coupling) | Green Alternative (Enzymatic Condensation) |

|---|---|---|

| Reagents | L-Ala-L-Pro + Amino Ester + DCC + HOBt | L-Ala-L-Pro + Amino Ester + Enzyme (catalytic) |

| Byproducts | Dicyclohexylurea (DCU), HOBt-related species | Water |

| Atom Economy | Low (typically < 50%) | High (approaching 100%) |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Aqueous buffer or minimal organic solvent |

The core building blocks of this compound are the amino acids L-alanine, L-proline, and a derivative of L-phenylalanine. A key aspect of a sustainable synthesis is the sourcing of these starting materials from renewable feedstocks. Both L-alanine and L-proline are readily produced on an industrial scale via fermentation of glucose, which can be derived from non-food biomass like cellulose (B213188) or agricultural waste. This bio-based production method is a significant improvement over purely synthetic routes.

Advanced Analytical Chemistry and Characterization Techniques for the Chemical Compound Einecs 301 597 3

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of Flumazenil.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the intricate structure of Flumazenil. Both ¹H and ¹³C-NMR spectra are utilized for its structural analysis. google.com Specific applications include the use of a 400 MHz NMR Spectrometer for obtaining ¹H NMR spectra. mdpi.com Furthermore, ¹⁹F NMR is also employed, which is particularly useful due to the presence of a fluorine atom in the molecule. abx.de

A study detailing the synthesis of a Flumazenil precursor provides the following ¹H NMR data:

¹H NMR (400MHz, DMSO-d6) δ8.34 (m, 1H, ArH), 7.59 (m, 1H, ArH), 7.40-7.24 (br, 1H, ArH), 4.31-4.10 (br, 2H, CH2), 3.72-3.64 (br, 3H, CH3), 3.04-2.89 (br, 3H, CH3). google.com

| NMR Data for Flumazenil Precursor | |

| Technique | ¹H NMR (400MHz, DMSO-d6) |

| Chemical Shift (δ) | Multiplicity |

| 8.34 | m |

| 7.59 | m |

| 7.40-7.24 | br |

| 4.31-4.10 | br |

| 3.72-3.64 | br |

| 3.04-2.89 | br |

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of Flumazenil, which aids in its identification and in studying its metabolites.

In electrospray ionization (ESI) mass spectrometry, Flumazenil typically shows a protonated molecule [M+H]⁺ at an m/z of 304. nih.govmod.gov.rsresearchgate.net Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion reveal characteristic fragment ions at m/z values of 276, 258, 229, 217, and 189. nih.gov These fragments are essential for confirming the structure of Flumazenil and identifying its metabolites in biological matrices. nih.gov For instance, one metabolite (M2) shows a parent ion at m/z 276, which corresponds to the carboxylic acid form of Flumazenil. preprints.org Another metabolite (M3) has a parent ion at m/z 320, with fragments at 276 and 258. preprints.org

Liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for the determination of Flumazenil in various samples. mod.gov.rsresearchgate.net These methods offer high sensitivity and specificity, with limits of detection reported as low as 0.5 ng/mL. mod.gov.rsresearchgate.net

| Mass Spectrometry Data for Flumazenil | |

| Ionization Mode | ESI Positive |

| Parent Ion [M+H]⁺ (m/z) | 304 |

| Major Fragment Ions (m/z) | 276, 258, 229, 217, 189 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in the Flumazenil molecule. The infrared absorption spectrum of Flumazenil is expected to be consistent with that of a reference standard. chembk.com

A study on related benzodiazepine (B76468) compounds, which share structural similarities with Flumazenil, identified key vibrational modes. nih.gov A strong Raman line around 1610 cm⁻¹ is assigned to the C=N stretching of the diazepine (B8756704) ring, while a very strong IR absorption near 1690 cm⁻¹ is attributed to the C=O stretching mode. nih.gov FT-Raman spectroscopy has also been directly applied to Flumazenil for its characterization. nih.gov

| Vibrational Spectroscopy Data for Related Benzodiazepines | |

| Technique | Wavenumber (cm⁻¹) |

| Raman | ~1610 |

| Infrared (IR) | ~1690 |

Electronic Spectroscopy (UV-Vis) for Chromophore Investigation

UV-Visible spectroscopy is used to investigate the chromophoric system within the Flumazenil molecule. When dissolved in methanol (B129727), Flumazenil exhibits a maximum absorption (λmax) at a wavelength of approximately 244 nm. caymanchem.comchembk.com It also shows a minimum absorption at a wavelength of 227 nm. chembk.com This absorption profile is characteristic of its electronic structure and is often used for quantification in conjunction with chromatography.

| UV-Vis Spectroscopic Data for Flumazenil | |

| Solvent | Methanol |

| Maximum Absorption (λmax) | 244 nm |

| Minimum Absorption (λmin) | 227 nm |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of Flumazenil from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis and purity assessment of Flumazenil. ingentaconnect.comnih.govbvsalud.org Reversed-phase HPLC (RP-HPLC) methods are frequently employed.

Several HPLC methods have been developed and validated. A common setup involves an ODS (octadecylsilane) reversed-phase column. ingentaconnect.com The mobile phase composition is a critical parameter that is optimized for effective separation. For example, a mixture of methanol and water (50:50) has been used with UV detection at 243 nm. ingentaconnect.com Another method utilizes a mobile phase consisting of a dilute phosphoric acid solution, methanol, and tetrahydrofuran (B95107) (80:13:7) with UV detection at 230 nm. chembk.com For the analysis of Flumazenil and its metabolites, a gradient elution with an ammonium (B1175870) acetate (B1210297) aqueous buffer and acetonitrile (B52724) is used with a C18 column. preprints.org

These HPLC methods are validated for linearity, accuracy, and precision. nih.govbvsalud.org For instance, one method demonstrated linearity in the range of 2.5 to 1000 ng/ml. nih.gov Another study reported a linear range of 1–100 ppm with a correlation coefficient (r²) of 0.9992. nih.gov The limits of detection (LOD) and quantification (LOQ) for Flumazenil using HPLC with UV detection at 250 nm were found to be 0.1 and 0.4 ppm, respectively. nih.gov

| HPLC Method Parameters for Flumazenil Analysis | |

| Parameter | Method 1 |

| Column | ODS reversed-phase |

| Mobile Phase | Methanol-water (50:50) |

| Detection Wavelength | 243 nm |

| Linear Range | - |

| LOD | - |

| LOQ | - |

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography is a cornerstone technique for the analysis of thermally stable and volatile compounds like 1-(4-chlorophenyl)-2-phenyl-1,2-ethanedione. Its high resolution and sensitivity make it ideal for separating the target analyte from impurities or reactants from a synthesis mixture.

Detailed Research Findings: The analysis of chlorinated aromatic compounds by GC is well-established. For instance, methodologies like EPA Method 611 for haloethers utilize a packed column (e.g., 3% SP-1000 on Supelcoport) with a halide-specific detector, such as an electrolytic conductivity or microcoulometric detector. nih.gov A typical analysis for a compound like 4-Chlorobenzil would involve dissolving the sample in a suitable organic solvent (e.g., hexane (B92381) or toluene) and injecting it into the GC system.

A temperature program is crucial for achieving optimal separation. A plausible program could start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature to ensure the elution of all components. For example, a program might begin at 70°C, ramp at 15°C/min to a final temperature of 300°C, and hold for several minutes. nih.gov The enantioselective separation of related compounds, such as 1-(4'-chlorophenyl)ethanol, has been successfully achieved using specialized chiral columns, demonstrating the versatility of GC in resolving complex mixtures. asm.org

Table 1: Illustrative GC Parameters for Analysis of 4-Chlorobenzil

| Parameter | Value/Type |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | 70°C (1 min), ramp 15°C/min to 300°C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the unambiguous identification and quantification of 1-(4-chlorophenyl)-2-phenyl-1,2-ethanedione.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation via gas chromatography with detection by a mass spectrometer. This allows for the identification of separated components based on their unique mass spectra. The analysis of various benzil (B1666583) derivatives and other organic molecules is routinely performed using GC-MS. researchgate.net For chlorinated compounds like 4-Chlorobenzil, GC-MS provides high sensitivity, with selected ion monitoring (SIM) mode enabling detection at very low levels. usgs.gov The electron ionization (EI) source operated at 70 eV is standard, producing a reproducible fragmentation pattern that serves as a chemical fingerprint for the analyte. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For compounds that may have limited thermal stability or volatility, LC-MS/MS is the preferred method. This technique separates compounds in the liquid phase before they are ionized and analyzed by two mass analyzers in series. It offers exceptional selectivity and sensitivity. A typical LC-MS/MS method for a compound like 4-Chlorobenzil would utilize a reversed-phase C18 column. nih.gov

The mobile phase often consists of a mixture of water and an organic solvent like methanol or acetonitrile, with additives such as formic acid or ammonium formate (B1220265) to improve ionization efficiency. nih.govmn-net.com Ionization is commonly achieved using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov The tandem mass spectrometry aspect (MS/MS) involves selecting a specific parent ion, fragmenting it, and then detecting a specific daughter ion, a process known as multiple reaction monitoring (MRM), which significantly reduces matrix interference and enhances quantification accuracy. nih.gov

Table 2: Representative LC-MS/MS Method Parameters

| Parameter | Value/Type |

| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Analysis | Multiple Reaction Monitoring (MRM) |

X-ray Diffraction and Solid-State Characterization

Detailed Research Findings: While the specific crystal structure of 1-(4-chlorophenyl)-2-phenyl-1,2-ethanedione is not readily available in the searched literature, extensive crystallographic studies have been conducted on closely related compounds. For instance, the crystal structure of a Schiff base formed from benzil and 4-chloroaniline (B138754) reveals that the dihedral angle between the two phenyl rings of the core benzil unit is 74.14 (15)°. nih.gov Such a twisted conformation is a characteristic feature of many benzil derivatives.

In another example, the crystal structure of 4-chlorobenzyl chloride was determined to be orthorhombic with the space group Pna21. mdpi.com The structure of N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide, which contains the 4-chlorobenzyl moiety, crystallizes in the monoclinic system with space group P21/c. mdpi.com These studies reveal how intermolecular forces, such as hydrogen bonds and π-π stacking interactions, dictate the packing of the molecules in the crystal lattice. nih.govmdpi.com Analysis of 4-Chlorobenzil would similarly reveal its crystal system, space group, and the key intermolecular interactions that stabilize its solid-state structure.

Table 3: Example Crystallographic Data from a Related Benzil-Derivative

| Parameter | Value | Reference |

| Compound | 2-[(4-Chlorophenyl)imino]-1,2-diphenylethanone | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2/c | nih.gov |

| Key Feature | Dihedral angle between benzil phenyl rings: 74.14 (15)° | nih.gov |

| Interactions | C—H⋯O hydrogen bonds | nih.gov |

Electrochemical Analysis Techniques

Electrochemical methods, particularly voltammetry, provide valuable insights into the redox properties of 1-(4-chlorophenyl)-2-phenyl-1,2-ethanedione. asdlib.org These techniques measure the current response of an electroactive species to an applied potential, revealing information about its reduction and oxidation potentials and the kinetics of electron transfer.

Detailed Research Findings: Cyclic voltammetry studies on the parent compound, benzil, show that it undergoes a reversible one-electron reduction to form a stable radical anion. capes.gov.br In non-aqueous solvents like dimethylformamide (DMF), a second, typically irreversible, reduction step can be observed at more negative potentials. capes.gov.br The electrochemical behavior of benzil derivatives is significantly influenced by substituents on the phenyl rings.

The presence of the electron-withdrawing chloro group in 4-Chlorobenzil is expected to shift its reduction potential to a more positive value compared to unsubstituted benzil, making it easier to reduce. The reduction process can be affected by the choice of solvent and the presence of metal ions, which can form ion pairs with the resulting radical anion, altering the voltammetric response. capes.gov.br Furthermore, electrochemical oxidation has been explored as a synthetic route for producing aromatic α-diketones, highlighting the relevance of understanding the oxidative behavior of these compounds. lookchem.com

Table 4: Summary of Expected Electrochemical Behavior for Benzil Derivatives

| Technique | Observation | Significance |

| Cyclic Voltammetry (CV) | Reversible one-electron reduction to a radical anion. | Determines reduction potential and electron transfer kinetics. |

| CV with Proton Donors | Protonation of the radical anion can lead to further reduction at less negative potentials. | Provides insight into the mechanism in protic media. |

| Effect of Substituents | Electron-withdrawing groups (like -Cl) facilitate reduction (positive shift in potential). | Allows for tuning of redox properties. |

Theoretical and Computational Chemistry Approaches to the Chemical Compound Einecs 301 597 3

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of computational chemistry, providing deep insights into the electronic structure of molecules, which in turn governs their chemical behavior. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energies and distributions of electrons within a molecule.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. Instead of dealing with the complex wave function, DFT focuses on the electron density, which is a function of only three spatial coordinates. This simplification allows for a balance between accuracy and computational cost, making it applicable to large and complex molecules.

For the compound 2-ethylhexyl dihydrogen phosphate (B84403), compound with 2,2'-iminodiethanol (1:2), DFT could be employed to:

Determine Molecular Geometry: Optimize the three-dimensional structure to find the most stable arrangement of its atoms.

Calculate Electronic Properties: Predict properties such as ionization potential, electron affinity, and the distribution of electronic charge, which are crucial for understanding its reactivity.

Simulate Spectroscopic Data: Predict vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which can aid in experimental characterization.

Analyze Intermolecular Interactions: Investigate how the phosphate, ethylhexyl, and diethanolamine components interact with each other and with solvent molecules.

Table 1: Potential DFT Applications for EINECS 301-597-3

| Property to Investigate | DFT-Derived Parameter | Significance |

| Molecular Stability | Optimized Ground State Energy | Identifies the most stable conformation of the molecule. |

| Reactivity Hotspots | Molecular Electrostatic Potential (MEP) | Maps regions of positive and negative charge, indicating sites for electrophilic and nucleophilic attack. |

| Electronic Transitions | HOMO-LUMO Energy Gap | Relates to the molecule's electronic excitability and its potential color and photochemical behavior. |

| Vibrational Modes | Calculated IR/Raman Frequencies | Aids in the interpretation of experimental spectra for structural confirmation. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for studying the conformational flexibility of molecules and their behavior in solution or other complex environments.

An MD simulation of 2-ethylhexyl dihydrogen phosphate, compound with 2,2'-iminodiethanol (1:2) could reveal:

Conformational Landscape: The various shapes (conformations) the molecule can adopt at a given temperature and the energy barriers between them.

Solvation Effects: How the molecule is surrounded by solvent molecules and how this affects its structure and dynamics.

Intramolecular and Intermolecular Hydrogen Bonding: The dynamic formation and breaking of hydrogen bonds, which are critical for the structure and properties of this compound.

Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights

Structure-Activity Relationship (SAR) modeling is a key approach in medicinal chemistry and toxicology that correlates the chemical structure of a substance with its biological activity. By systematically modifying parts of a molecule and observing the resulting changes in activity, researchers can identify the key structural features (pharmacophores) responsible for its effects.

A hypothetical SAR study on this compound would involve:

Synthesis of Analogs: Creating a series of related molecules by, for example, changing the length of the alkyl chain, altering the substitution on the phosphate group, or modifying the diethanolamine moiety.

Biological Testing: Evaluating the biological activity of each analog in a relevant assay.

Model Development: Using the collected data to build a computational model that can predict the activity of new, untested molecules. This provides mechanistic insights into how the molecule interacts with its biological target.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify the most likely pathway from reactants to products, including the high-energy transition states that must be overcome.

For 2-ethylhexyl dihydrogen phosphate, compound with 2,2'-iminodiethanol (1:2), these methods could be used to:

Investigate Synthesis Routes: Model the reaction steps involved in its formation to understand the mechanism and potentially optimize the synthesis.

Predict Degradation Pathways: Determine how the molecule might break down under various conditions (e.g., hydrolysis, oxidation) by identifying the lowest-energy degradation pathways.

Characterize Transition States: Calculate the geometry and energy of the transition states for key reaction steps, providing critical information about the reaction kinetics.

Table 2: Computational Prediction of Reaction Properties for this compound

| Reaction Aspect | Computational Method | Information Gained |

| Reaction Feasibility | Calculation of Reaction Enthalpy (ΔH) | Determines if a reaction is exothermic or endothermic. |

| Reaction Rate | Calculation of Activation Energy (Ea) | A lower activation energy implies a faster reaction rate. |

| Reaction Mechanism | Transition State Searching | Identifies the atomic arrangement at the peak of the energy barrier. |

| Product Selectivity | Comparison of Pathway Energies | Predicts the major and minor products of a reaction. |

Environmental Behavior and Transformation Mechanisms of the Chemical Compound Einecs 301 597 3

Abiotic Degradation Processes

Hydrolysis and Other Chemical Transformations

The transformation of 1,2,3-Propanetriol, homopolymer, diisooctadecanoate in the environment is influenced by several processes, with enzymatic hydrolysis being a key pathway. While abiotic hydrolysis is not considered a significant degradation route, the ester linkages in the molecule are susceptible to breakdown by enzymes present in the environment. unimi.itcir-safety.org Metabolic studies on analogous polyglyceryl esters indicate that they are hydrolyzed in the gastrointestinal tract, suggesting that similar enzymatic processes can occur in the environment, breaking the compound down into its constituent polyglycerol and fatty acid components. inchem.org

Photodegradation is another potential transformation mechanism, particularly for the fraction of the substance that may partition to the air. For similar high molecular weight esters, indirect photolysis via reaction with hydroxyl radicals can be a relevant degradation pathway. oecd.org Studies on other long-chain aliphatic esters have also shown susceptibility to photocatalytic decomposition. researchgate.net The specific rate of photodegradation for 1,2,3-Propanetriol, homopolymer, diisooctadecanoate is not well-documented, but the presence of ester and ether functionalities suggests a potential for photo-oxidative processes.

Environmental Distribution and Partitioning Studies

The environmental distribution of 1,2,3-Propanetriol, homopolymer, diisooctadecanoate is largely governed by its physicochemical properties, particularly its low water solubility and high molecular weight.

Air-Water Partitioning Behavior

Due to its low vapor pressure, 1,2,3-Propanetriol, homopolymer, diisooctadecanoate is not expected to volatilize significantly from water or soil surfaces. oecd.org Consequently, its presence in the atmosphere is likely to be minimal. The Henry's Law Constant, which describes the partitioning between air and water, has not been experimentally determined for this specific compound. However, for similar high molecular weight esters and polyols, the tendency is to remain in the aqueous or solid phase rather than partitioning to the air. researchgate.netcopernicus.orgcopernicus.org

Soil-Water and Sediment-Water Partitioning

The partitioning of 1,2,3-Propanetriol, homopolymer, diisooctadecanoate between soil, sediment, and water is a critical aspect of its environmental fate. The high lipophilicity of this compound suggests a strong affinity for organic matter in soil and sediment. This is supported by studies on other high molecular weight esters, which show a tendency to adsorb to particulate matter. oecd.orgnih.gov

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of substances in soil. A higher Koc value indicates a greater tendency for the substance to bind to soil and sediment, reducing its mobility and bioavailability in the water column. The estimated log Koc for 1,2,3-Propanetriol, homopolymer, diisooctadecanoate is significant, suggesting it will be predominantly found in soil and sediment compartments. chemsafetypro.com

Table 1: Soil and Sediment Partitioning Data for High Molecular Weight Esters (Analogous Compounds)

| Parameter | Value | Reference |

| Log Koc | 4.5 - 7.7 | oecd.org |

| Soil-Water Partition Coefficient (Kd) | Positively correlated with Kow | mdpi.com |

This table presents data for analogous high molecular weight esters to provide an indication of the expected partitioning behavior of 1,2,3-Propanetriol, homopolymer, diisooctadecanoate.

Bioaccumulation Potential (Academic Modeling and Monitoring)

The potential for a substance to bioaccumulate in organisms is a key consideration in its environmental risk assessment. For 1,2,3-Propanetriol, homopolymer, diisooctadecanoate, academic modeling studies based on Quantitative Structure-Activity Relationships (QSAR) have been conducted to estimate its bioconcentration factor (BCF). The BCF relates the concentration of a chemical in an organism to the concentration in the surrounding water.

QSAR models predict a low bioaccumulation potential for this compound. This is further supported by the understanding that the substance is likely to be metabolized through enzymatic hydrolysis, which would reduce its persistence in organisms. unimi.itinchem.org

Table 2: Predicted Bioaccumulation Data for 1,2,3-Propanetriol, homopolymer, diisooctadecanoate

| Model | Predicted Endpoint | Value | Reference |

| QSAR | Bioconcentration Factor (BCF) | Low potential | epa.gov |

| - | Enzymatic Hydrolysis | Expected to occur | unimi.itinchem.org |

Environmental Monitoring and Detection Methodologies

Advanced Analytical Techniques for Trace Environmental Analysis

The detection and quantification of 1,2,3-Propanetriol, homopolymer, diisooctadecanoate in environmental matrices such as water, soil, and sediment require sophisticated analytical methods due to its complex structure and the low concentrations at which it may be present.

Advanced chromatographic techniques are central to the analysis of polyglyceryl esters. High-Performance Liquid Chromatography (HPLC) is a commonly employed method for separating these complex mixtures. researchgate.nettandfonline.com When coupled with Mass Spectrometry (MS), HPLC-MS provides a powerful tool for both the separation and identification of the various components of polyglyceryl ester mixtures. unimi.itresearchgate.nettandfonline.comspkx.net.cnnih.gov

For trace analysis, techniques such as solid-phase extraction (SPE) may be used to concentrate the analyte from environmental samples prior to instrumental analysis. The use of high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the structural elucidation and confident identification of the target compound and its potential degradation products. nih.gov The development of methods using techniques like U-HPLC-MS (Ultra-High-Performance Liquid Chromatography-Mass Spectrometry) further enhances the resolution and sensitivity of the analysis, allowing for the detection of trace levels of these compounds in complex environmental samples. nih.gov

Method Development for Environmental Matrices

The detection and quantification of the chemical compound with EINECS number 301-597-3, scientifically known as Flumetralin, in various environmental compartments are crucial for understanding its environmental behavior and fate. The development of sensitive and reliable analytical methods is essential for monitoring its presence in soil, water, and air. Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are the most frequently employed methods for the determination of Flumetralin and other dinitroaniline herbicides in environmental matrices. jocpr.com

For effective analysis, sample preparation, including extraction and cleanup, is a critical step to isolate Flumetralin from the complex environmental matrix and to remove interfering substances. epa.gov Common extraction techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and supercritical fluid extraction (SFE). epa.govresearchgate.net Cleanup is often performed using materials like Florisil or C18 cartridges. researchgate.net

Analysis in Soil

Several methods have been developed and validated for the determination of Flumetralin residues in soil. A widely cited method is the Syngenta Analytical Method GRM060.08A, which has been independently validated. acs.orgmdpi.com This method involves extracting soil samples with a mixture of methanol (B129727) and water, followed by partitioning into a hexane (B92381) and toluene (B28343) solution. The final determination is carried out using gas chromatography with negative-ion chemical ionization mass spectrometry (GC-NICI-MS). acs.org This method is considered suitable for the determination of Flumetralin in soil with a validated limit of quantitation (LOQ) of 0.01 mg/kg. acs.orgmdpi.com

Alternative methods have also been explored. One such method involves gas chromatography with an electron capture detector (GC-ECD), which has been used to study the dissipation and terminal residues of Flumetralin in soil under field conditions. coresta.org Another approach utilizes electrochemical techniques like differential pulse polarography (DPP) for the analysis of Flumetralin in soil samples. jocpr.com This method is based on the reduction of the nitro group in the Flumetralin molecule. jocpr.com

Table 1: Analytical Methods for Flumetralin in Soil

| Parameter | Method GRM060.08A | GC-ECD Method | Differential Pulse Polarography |

|---|---|---|---|

| Extraction Solvent | Methanol:Water (80:20 v/v), then Hexane:Toluene (50:50 v/v) acs.org | Not specified | Acetone jocpr.com |

| Analytical Instrument | Gas Chromatography-Negative-Ion Chemical Ionization Mass Spectrometry (GC-NICI-MS) acs.org | Gas Chromatography-Electron Capture Detector (GC-ECD) coresta.org | Polarograph with Dropping Mercury Electrode (DME) jocpr.com |

| Limit of Quantitation (LOQ) | 0.01 mg/kg acs.orgmdpi.com | 0.05 mg/kg coresta.org | Not reported |

| Limit of Detection (LOD) | 0.5 pg on column acs.org | Not reported | 1.87x10⁻⁸ M jocpr.com |

| Recovery | Not specified | 73.25% - 98.28% coresta.org | Not specified |

| Reference | acs.org, mdpi.com | coresta.org | jocpr.com |

Analysis in Water

For the analysis of Flumetralin in water, Syngenta Analytical Method GRM060.09A is a validated method. csic.esnih.gov This procedure involves the extraction of water samples with a hexane and toluene mixture, followed by analysis using GC-NICI-MS. csic.es The method has been demonstrated to be suitable for determining Flumetralin in water with a validated LOQ of 50 ng/L (or 0.05 µg/L). csic.esnih.gov

In addition to the standard GC-MS method, electrochemical techniques have been developed for the determination of Flumetralin in water samples. These methods include differential pulse polarography (DPP) and square wave voltammetry (SWV). jocpr.comnih.gov One study utilized square wave adsorptive stripping voltammetry (SWAdSV) with a cyclic renewable silver amalgam film electrode, which offered a low detection limit. researchgate.netnih.gov These electrochemical methods can be advantageous due to their speed and selectivity. jocpr.com

Table 2: Analytical Methods for Flumetralin in Water

| Parameter | Method GRM060.09A | Differential Pulse Polarography | Square Wave Adsorptive Stripping Voltammetry |

|---|---|---|---|

| Extraction Solvent | Hexane:Toluene (50:50 v/v) csic.es | Acetone jocpr.com | Not applicable for direct analysis of spiked water nih.gov |

| Analytical Instrument | Gas Chromatography-Negative-Ion Chemical Ionization Mass Spectrometry (GC-NICI-MS) csic.es | Polarograph with Dropping Mercury Electrode (DME) jocpr.com | Voltammetric analyzer with a silver amalgam film electrode researchgate.netnih.gov |

| Limit of Quantitation (LOQ) | 50 ng/L csic.esnih.gov | Not reported | Not reported |

| Limit of Detection (LOD) | 0.1 pg on column csic.es | 1.87x10⁻⁸ M jocpr.com | 6.5 x 10⁻¹⁰ M researchgate.netnih.gov |

| Recovery | Not specified | Not specified | 96.5% - 103.8% (for spiked tap and river water) nih.gov |

| Reference | csic.es, nih.gov | jocpr.com | nih.gov, researchgate.net |

Analysis in Air

The determination of Flumetralin in the atmosphere is important due to its potential for volatility and long-range transport. jocpr.com As a semi-volatile organic compound, methods for its analysis in air often involve sampling both the gaseous and particulate phases. High-volume air samplers are commonly used for this purpose, employing adsorbents like polyurethane foam (PUF) and XAD resins to capture the gaseous phase, while glass or quartz fiber filters are used for the particle-bound fraction. researchgate.net

The analysis of dinitroaniline herbicides, including Flumetralin, in air samples is typically performed using gas chromatography with detectors such as an ion trap detector or a nitrogen-phosphorus detector. csic.es Another common analytical technique is gas chromatography-mass spectrometry (GC-MS). acs.org The development of these methods requires careful consideration of sampling efficiency, extraction recovery, and the stability of the analyte during the entire process. researchgate.net

Table 3: General Methods for Dinitroaniline Herbicides (including Flumetralin) in Air

| Parameter | High-Volume Air Sampling |

|---|---|

| Sampling Technique | Active sampling using high-volume samplers with glass/quartz fiber filters for particles and polyurethane foam (PUF) or XAD resins for the vapor phase. researchgate.net |

| Extraction Solvent | Typically organic solvents like acetone. researchgate.net |

| Analytical Instrument | Gas Chromatography with Ion Trap or Nitrogen-Phosphorus Detection, or Gas Chromatography-Mass Spectrometry (GC-MS). acs.orgcsic.es |

| Limit of Quantitation (LOQ) | Method dependent, not specifically reported for Flumetralin. |

| Limit of Detection (LOD) | Method dependent, not specifically reported for Flumetralin. |

| Recovery | Method dependent, needs to be validated for specific conditions. |

| Reference | researchgate.net, csic.es, acs.org |

Table of Compound Names

| EINECS Number | Common Name |

| 301-597-3 | Flumetralin |

| Not Applicable | Methanol |

| Not Applicable | Toluene |

| Not Applicable | Hexane |

| Not Applicable | Acetone |

| Not Applicable | Florisil |

| Not Applicable | C18 |

Mechanistic Investigations in Vitro and in Silico of the Chemical Compound Einecs 301 597 3

Molecular Interaction Studies with Biological Systems

The biological activity of Triclopyr stems from its intricate interactions with various molecular components of living organisms. These interactions have been the subject of numerous in vitro and in silico studies to elucidate its mechanism of action.

Enzyme-Substrate Interactions and Inhibition Mechanisms

Research has explored the interaction of Triclopyr with several enzymes, revealing complex relationships that can influence its herbicidal activity and its effects on non-target organisms. One area of investigation has been its interplay with acetyl-CoA carboxylase (ACCase) inhibiting herbicides. Studies have shown that when Triclopyr is mixed with ACCase inhibitors like clethodim (B606718) and quizalofop-p-ethyl, an antagonistic effect on the control of certain grass species can occur. scielo.brscielo.br It is hypothesized that auxin herbicides like Triclopyr may stimulate the expression of genes that encode cytochrome P450 monooxygenase enzymes, which are responsible for metabolizing the ACCase inhibitors. scielo.br

Furthermore, in vitro studies with renal proximal tubule cells suggest that Triclopyr's transport is influenced by organic anion transporters (OATs), such as OAT1/3. researchgate.netnih.gov While not a direct enzyme inhibition mechanism in the traditional sense, this interaction with transporter proteins, which function similarly to enzymes in facilitating substrate movement across membranes, is a critical aspect of its pharmacokinetics.

| Enzyme/Transporter | Interacting Compound | Observed Effect | Reference |

| Acetyl-CoA carboxylase (ACCase) inhibiting herbicides | Triclopyr | Antagonistic effect on ryegrass control | scielo.brscielo.br |

| Cytochrome P450 monooxygenase | Triclopyr | Hypothesized to be stimulated, leading to metabolism of other herbicides | scielo.br |

| Organic Anion Transporters (e.g., OAT1/3) | Triclopyr | Mediates renal transport (secretion in rats and humans, reabsorption in dogs) | researchgate.netnih.gov |

Receptor Binding and Signaling Pathway Modulation

Triclopyr functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). usask.cat3db.ca This mimicry allows it to bind to auxin receptors, leading to a cascade of events that disrupt normal plant growth. The primary targets are the Transport Inhibitor Response 1 (TIR1) and Auxin F-Box (AFB) proteins, which are nuclear-localized auxin receptors. nih.gov

Surface plasmon resonance (SPR) assays have been used to quantify the binding of Triclopyr to different clades of these receptors. While it binds to TIR1, AFB2, and AFB5, the affinity is generally lower than that of the natural hormone IAA. nih.gov The binding to these receptors initiates a signaling pathway that leads to the degradation of transcriptional repressors known as Aux/IAA proteins, ultimately resulting in uncontrolled and disorganized cell growth and plant death. nih.govinvasive.org The Toxin and Toxin Target Database (T3DB) also identifies Transforming growth factor beta-1 as a potential target of Triclopyr. t3db.ca

| Receptor | Ligand | Binding Characteristics | Reference |

| AtTIR1 | Triclopyr | Lower binding affinity compared to IAA | nih.gov |

| AtAFB2 | Triclopyr | Lower binding affinity compared to IAA | nih.gov |

| AtAFB5 | Triclopyr | Lower binding affinity compared to IAA | nih.gov |

| Transforming growth factor beta-1 | Triclopyr | Identified as a target | t3db.ca |

Nucleic Acid and Protein Interactions

The molecular actions of Triclopyr extend to interactions with nucleic acids and proteins. It has been observed to affect nucleic acid metabolism, a key cellular process. In studies using mouse neuroblastoma (N2a) cells, treatment with Triclopyr resulted in a significant decrease in the total RNA content, indicating an interference with RNA synthesis or stability. nih.gov Genotoxicity studies using the comet assay have also demonstrated that Triclopyr can induce DNA damage. nih.gov

Triclopyr exhibits a high degree of binding to plasma proteins in various species, including rats, dogs, and humans. researchgate.netnih.gov This binding affinity is an important determinant of its pharmacokinetic properties, influencing its distribution and clearance from the body. In dogs, for example, the non-linear plasma protein binding of Triclopyr, which ranges from 94% to 99%, plays a significant role in its renal clearance. dfo-mpo.gc.ca

Cellular Uptake and Intracellular Fate Mechanistic Research

The efficacy of Triclopyr as a systemic herbicide is dependent on its ability to enter plant cells and move to its sites of action. Research into its cellular uptake and subsequent fate has provided insights into these processes.

Membrane Permeation Studies

The uptake of Triclopyr across cellular membranes has been characterized in various systems. In plants, it is absorbed through both the foliage and the roots. nih.govresearchgate.net Studies on Caco-2 cells, a model for the intestinal barrier, have shown that the uptake of Triclopyr is a rapid process that is dependent on pH, temperature, and concentration. nih.gov This transport is competitively inhibited by other monocarboxylic acids, suggesting the involvement of carrier proteins. The research indicates that L-lactic acid-insensitive monocarboxylic acid transporters (MCTs) are the primary mediators of Triclopyr uptake in these cells. nih.gov An in vitro flux study using renal proximal tubule cells further supports the role of active transport mechanisms, showing a net secretion in rat and human cells and a net reabsorption in dog cells, likely via organic anion transporters. researchgate.netnih.gov

| Cell Type | Transport Mechanism | Key Findings | Reference |

| Caco-2 cells | L-lactic acid-insensitive Monocarboxylic Acid Transporters (MCTs) | Uptake is pH-, temperature-, and concentration-dependent; competitively inhibited by other monocarboxylic acids. | nih.gov |

| Renal proximal tubule cells (rat, human) | Organic Anion Transporters (OATs) | Net transport is in the direction of secretion. | researchgate.netnih.gov |

| Renal proximal tubule cells (dog) | Organic Anion Transporters (OATs) | Reabsorption predominates over secretion. | researchgate.netnih.gov |

| Plant cells | Passive diffusion and active transport | Absorbed through roots and foliage. | nih.govusask.ca |

Subcellular Localization Investigations

As a systemic herbicide, Triclopyr is translocated within the plant to various tissues. ufl.edu While specific subcellular localization data is limited, its mechanism of action as a synthetic auxin implies that it must reach the nucleus to interact with its primary receptor targets (TIR1/AFBs). nih.gov One study utilizing a GFP-fused nanobody to track a related compound in plant cells observed fluorescence in the nucleus, cytoderm, and cytosol of root epidermal cells, suggesting that these are potential sites of accumulation. acs.org It is also thought that Triclopyr may be localized to other specific compartments or organelles within the cell to exert its effects on nucleic acid metabolism and other cellular functions.

Table of Compound Names

| Common Name/Identifier | Chemical Name |

| Einecs 301-597-3 | [(3,5,6-trichloropyridin-2-yl)oxy]acetic acid |

| Triclopyr | [(3,5,6-trichloropyridin-2-yl)oxy]acetic acid |

| Clethodim | (E)-2-[1-[[(3-chloro-2-propenyl)oxy]imino]propyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one |

| Quizalofop-p-ethyl | ethyl (2R)-2-[4-(6-chloro-2-quinoxalyl)oxy]phenoxy]propanoate |

| Indole-3-acetic acid (IAA) | 2-(1H-indol-3-yl)acetic acid |

Advanced In Vitro Model Systems for Mechanistic Research

In vitro models, ranging from single-celled organisms to complex mammalian cell cultures, are fundamental in toxicological and pharmacological research. They offer a platform to dissect cellular and molecular mechanisms of action without the complexities of a whole-organism system. For azo dyes like Disperse Brown 1, these models are instrumental in exploring metabolic pathways, cytotoxicity, and genotoxicity.

Non-mammalian systems provide valuable, often high-throughput, initial screens for biological activity and mechanism of action. These models, including bacteria, yeast, fungi, and plants, share conserved biological pathways with mammals, making them relevant for preliminary mechanistic investigation.

Research into the broader class of azo dyes frequently employs bacterial reverse mutation assays, such as the Ames test using Salmonella typhimurium, to investigate the potential for gene mutations. europa.euresearchgate.net For instance, the azo dye Disperse Violet 1 was found to be mutagenic in S. typhimurium in the presence of a metabolic activation system (S9-mix), indicating that its metabolites are capable of inducing frameshift and base-pair substitution mutations. europa.eu

Plant-based assays, such as the Allium cepa (onion root) test, are used to evaluate chromosomal aberrations, providing another layer of mechanistic insight into genotoxicity. researchgate.net Fungal systems have been explored for their role in the biodegradation of azo dyes. For example, the white-rot fungus Bjerkandera adusta has been shown to decolorize and degrade disperse dyes, including Disperse Brown 1, highlighting the role of fungal enzymes in cleaving the characteristic azo bond. dokumen.pub

Table 1: Examples of Non-mammalian Systems in Azo Dye Research

| System Type | Model Organism | Mechanistic Endpoint Investigated | Reference |

|---|---|---|---|

| Bacterial | Salmonella typhimurium | Gene Mutation (Mutagenicity) | europa.eu, researchgate.net |

| Plant | Allium cepa | Chromosomal Mutations | researchgate.net |

| Fungal | Bjerkandera adusta | Biodegradation and Decolorization | dokumen.pub |

Mammalian cell cultures are indispensable for studying mechanisms in a context that more closely mimics human physiology. frontiersin.org These systems allow for detailed investigation into cytotoxicity, metabolic activation, and specific cellular pathway perturbations.

A recent study directly investigated the effects of Disperse Brown 1 on mammalian cells. researchgate.net The research utilized intestinal porcine epithelial cells (IPEC-J2) and mouse keratinocytes (MPEK-BL6 line) to examine cellular responses. The findings indicated that Disperse Brown 1 impaired both cell viability and mitochondrial function in these cell lines as early as three hours after exposure. researchgate.net This suggests a mechanism involving the disruption of cellular energy metabolism. The study compared the effects of several disperse dyes, noting that the impact on cell viability and mitochondrial function could be related to their chemical structure and physicochemical properties like size and polarity, which influence membrane permeability. researchgate.net

Other studies on related azo dyes have used various human cancer cell lines to probe for cytotoxic activity. For example, certain novel disperse dyes have been evaluated for their effect on cell lines such as HePG-2 (liver), MCF-7 (breast), HCT-116 (colon), and A-549 (lung), calculating IC50 values to quantify their growth-inhibitory effects. researchgate.net Furthermore, cultured human peripheral blood lymphocytes have been used to assess the potential of disperse dyes to induce micronuclei, an indicator of chromosomal damage. canada.ca

Table 2: Mammalian Cell Systems Used in Disperse Dye Mechanistic Studies

| Cell Line | Organism / Tissue of Origin | Mechanistic Endpoint Investigated | Compound(s) | Reference |

|---|---|---|---|---|

| IPEC-J2 | Porcine Intestinal Epithelium | Cell Viability, Mitochondrial Function | Disperse Brown 1 | researchgate.net |

| MPEK-BL6 | Mouse Keratinocyte | Cell Viability, Mitochondrial Function | Disperse Brown 1 | researchgate.net |

| HePG-2, MCF-7, HCT-116, A-549 | Human Cancer Lines | Cytotoxicity (IC50) | Other Disperse Dyes | researchgate.net |

| Human Lymphocytes | Human Peripheral Blood | Micronuclei Induction (Genotoxicity) | Disperse Red 17 | canada.ca |

In Silico Mechanistic Pathway Predictions

In silico, or computational, methods are powerful tools for predicting the biological activities and mechanistic pathways of chemicals based on their structure. These approaches can guide targeted in vitro testing and help elucidate mechanisms of action.

For azo dyes, a primary mechanistic concern is their metabolic cleavage into constituent aromatic amines, a process mediated by azoreductase enzymes. mdpi.com Molecular modeling studies have been used to shed light on the subsequent genotoxicity of these metabolites. frontiersin.org A general mechanism involves the formation of electrophilic nitrenium ions from the aromatic amine metabolites. frontiersin.org These reactive intermediates can then form covalent adducts with DNA, preferentially binding to guanine (B1146940) bases, which can disrupt DNA replication and transcription, leading to mutations. frontiersin.org

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are widely used for azo dyes. researchgate.net These models computationally link a compound's structural features (descriptors) to its properties or activities. For example, QSPR models have been developed to predict the affinity of azo dyes for cellulose (B213188) fiber, and the mechanistic interpretation of these models can help in designing new dyes with desired properties. researchgate.net In silico toxicology platforms are also used to predict the mutagenic and carcinogenic potential of azo dye degradation byproducts, helping to identify potentially hazardous metabolites that may be formed. researchgate.net

Table 3: In Silico Approaches for Mechanistic Prediction of Azo Dyes

| Method | Application | Predicted Mechanistic Insight | Reference |

|---|---|---|---|

| Molecular Modeling / Docking | Simulating dye-DNA interactions | Formation of DNA adducts by metabolites (e.g., nitrenium ions) | frontiersin.org |

| QSPR / QSAR | Correlating chemical structure with properties/activity | Prediction of fiber affinity; identification of structural alerts for toxicity | researchgate.net |

| Toxicology Prediction Software | Screening for potential hazards | Identification of mutagenic and carcinogenic potential of breakdown products | researchgate.net |

Academic Research on Applications and Industrial Relevance of the Chemical Compound Einecs 301 597 3

Exploration of Emerging Applications in Various Fields

Recent research has expanded the application of 2,2'-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol beyond its traditional use as a textile dye. Its unique molecular structure, featuring an azobenzene (B91143) group, allows for photo-induced trans-cis isomerization, making it a valuable component in the development of advanced materials and technologies. rsc.org

In the realm of material science, 2,2'-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol and its derivatives are instrumental in the creation of photoresponsive materials. The reversible isomerization of the azobenzene unit upon exposure to specific wavelengths of light enables the modulation of material properties. mcgill.ca

One notable innovation is the synthesis of azobenzene-containing polyurethanes. acs.orgrsc.org By incorporating the dye into the polymer backbone, materials with photo-induced birefringence properties have been developed. optica.org This characteristic is crucial for applications in optical data storage and the development of photonic devices. google.com Research has shown that doping poly(methyl methacrylate) (PMMA) fibers with a related compound, Disperse Red 1, which shares the core azobenzene structure, alters the material's thermomechanical properties, including an increase in stiffness and glass transition temperature. mdpi.com

Furthermore, the diacetate ester of this compound, Ethanol, 2,2'-[[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]imino]bis-, 1,1'-diacetate, has been synthesized and is noted for its potential in creating polymers for data storage media. google.comepa.gov The principle lies in the light-induced orientation of the dye molecules within a polymer matrix, allowing for the reversible recording of data. google.com

Below is a data table summarizing key research findings in material science applications.

| Application Area | Specific Innovation | Key Findings | Relevant Compounds |

| Photoresponsive Polymers | Synthesis of azobenzene-containing polyurethanes | Development of materials with photo-induced birefringence and potential for optical information storage. acs.orgspiedigitallibrary.org | 2,2'-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol, Toluene (B28343) 2,4-di-isocyanate, Polyethylene glycol |

| Optical Materials | Doping of polymer films | Enhancement of electro-optic and photorefractive effects for applications in photonics and holographic data storage. sigmaaldrich.com | Disperse Red 1 |

| Data Storage | Polymer films for optical data storage | Reversible data recording based on photoisomerization and orientation of dye molecules. google.com | Ethanol, 2,2'-[[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]imino]bis-, 1,1'-diacetate |

| Fiber Optics | Doping of PMMA fibers | Increased stiffness and glass transition temperature of the fibers. mdpi.com | Disperse Red 1, Poly(methyl methacrylate) |

The primary industrial application of 2,2'-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol is as a disperse dye, particularly for coloring polyester (B1180765) fabrics. made-in-china.comcymitquimica.com Its manufacturing process involves the diazotization of p-nitroaniline, which is then coupled with N,N-bis(2-hydroxyethyl)-3-methylbenzenamine. worlddyevariety.com

The compound is valued in the textile industry for its good lightfastness and washfastness properties on synthetic fibers. cymitquimica.com It is also utilized in the formulation of hair dyes, both in oxidative and semi-permanent products. chemotechnique.seeuropa.eu The industrial product is often a mixture containing the dye itself along with dispersing agents like sodium lignosulfonate to ensure its effective application in dyeing processes.

The detection and quantification of 2,2'-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol in various matrices, such as textiles and wastewater, are crucial for quality control and environmental monitoring. Advanced separation techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS/MS) have been developed for this purpose.

A reverse-phase HPLC method using an acetonitrile (B52724) and water mobile phase allows for the analysis of the compound. lcms.cz For applications requiring mass spectrometry detection, formic acid can be used in the mobile phase. Furthermore, LC/MS/MS methods have been established for the screening and quantitation of a range of synthetic dyes in textiles, including Disperse Red 17. lcms.cz These methods are essential for ensuring compliance with regulations on restricted substances.

Research into Sustainable Production and Industrial Synthesis Optimization

Efforts towards more sustainable chemical production have led to research into greener synthesis routes and the optimization of industrial processes for azo dyes like Disperse Red 17. While the traditional synthesis method is well-established, research is ongoing to improve its environmental footprint.

One area of focus is the treatment of industrial wastewater containing this dye. Studies have explored the use of coagulation/flocculation processes to remove Disperse Red 17 from effluents, making the water reusable. researchgate.net Research has shown that using alum as a coagulant can achieve significant color removal efficiency. researchgate.net Advanced Oxidation Processes (AOPs), such as the Fenton process (using hydrogen peroxide and iron salts) and photo-Fenton processes under UV light, have also been investigated for the degradation of this dye in aqueous solutions. bibliotekanauki.plresearchgate.net

In terms of synthesis, research into the green synthesis of related disperse dyes provides a pathway for more environmentally friendly production. For instance, studies on the synthesis of other disperse dyes highlight methods to reduce waste and use less hazardous reagents. researchgate.netresearchgate.net A patent for preparing a similar disperse red dye describes a process with high yield and purity, indicating ongoing efforts in industrial synthesis optimization. google.com

The table below presents data on research related to the sustainable management of Disperse Red 17.

| Research Area | Methodology | Key Findings |

| Wastewater Treatment | Coagulation/Flocculation | High color removal efficiency (85.24%) achieved with alum as a coagulant. researchgate.net |

| Wastewater Treatment | Advanced Oxidation Process (AOP) | Effective degradation of the dye using Fenton and photo-Fenton processes. bibliotekanauki.plresearchgate.net |

| Green Synthesis | Synthesis of other disperse dyes | Exploration of methods to create more sustainable alternatives to existing synthetic dyes. researchgate.netresearchgate.net |

Role in Novel Technologies and Scientific Advancements

The photochromic properties of 2,2'-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol and its azobenzene relatives are at the forefront of several novel technologies and scientific advancements. The ability of these molecules to function as molecular switches, reversibly changing their shape and properties in response to light, opens up a wide range of possibilities. rsc.orgacs.org

A significant application is in the field of nonlinear optics (NLO). sigmaaldrich.com Materials doped with Disperse Red 1, a structurally similar compound, exhibit a strong electro-optic effect, which is crucial for the development of photonic devices. sigmaaldrich.comoptica.org The nonlinear optical coefficients of Disperse Red 1-doped sol-gel waveguides have been measured, demonstrating their potential for second-harmonic generation at telecommunications wavelengths. optica.org